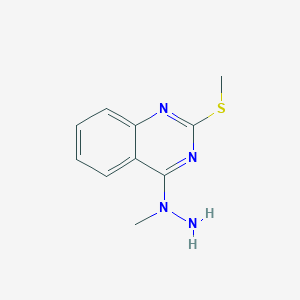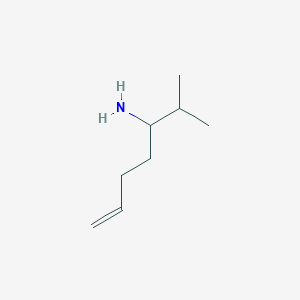
2-Methylhept-6-en-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhept-6-en-3-amine, also known as 1-isopropyl-4-pentenylamine, is a chemical compound with the molecular formula C8H17N . It is available in two forms: a liquid form and a solid form when combined with hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . When combined with hydrochloride, it forms a solid . .Mécanisme D'action
The exact mechanism of action of 2-Methylhept-6-en-3-amine is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms such as bacteria and fungi. It may also act by disrupting the cell membrane of these microorganisms, leading to their death.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methylhept-6-en-3-amine in lab experiments is its versatility. It can be used in the synthesis of various organic compounds, making it a useful reagent in organic chemistry. It also has antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It can be hazardous if not handled properly, and caution should be exercised when working with this compound.
Orientations Futures
There are various future directions for the use of 2-Methylhept-6-en-3-amine in scientific research. One potential direction is the development of new drugs based on its antimicrobial and antifungal properties. It may also be useful in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion:
This compound is a chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and has antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. However, caution should be exercised when working with this compound due to its toxicity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-Methylhept-6-en-3-amine can be achieved by using various methods. One of the most common methods is the reductive amination of 2-Methylhept-6-en-3-one. This method involves the reaction of 2-Methylhept-6-en-3-one with an amine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound.
Applications De Recherche Scientifique
2-Methylhept-6-en-3-amine has various applications in scientific research. It is widely used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis reactions. In addition, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-methylhept-6-en-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJCSSJMGQHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

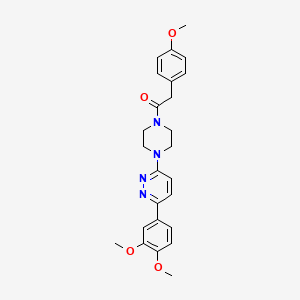
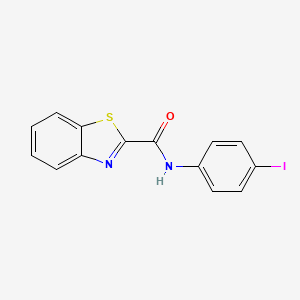
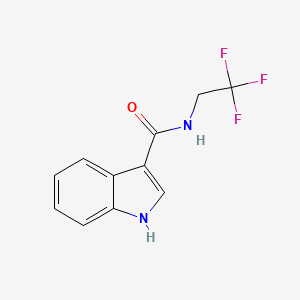
![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)
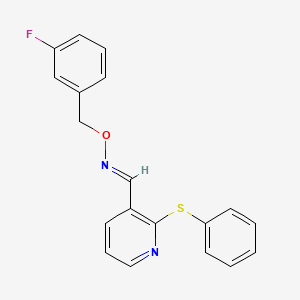
![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2949824.png)


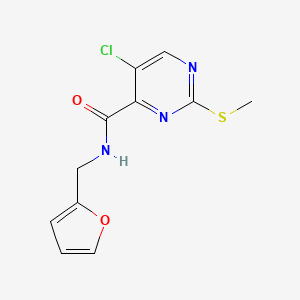


![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/no-structure.png)

